6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with an amino group, a furan-2-ylmethyl group, and a nitroso group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the furan-2-ylmethyl group and the nitroso group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in large quantities while maintaining quality and consistency.
Chemical Reactions Analysis
Types of Reactions
6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used.
Scientific Research Applications
6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The nitroso group, in particular, is known to participate in redox reactions, which can modulate the activity of target proteins.
Comparison with Similar Compounds
Similar Compounds
6-amino-1-(furan-2-ylmethyl)-5-nitropyrimidine-2,4(1H,3H)-dione: Similar structure but with a nitro group instead of a nitroso group.
6-amino-1-(furan-2-ylmethyl)-5-hydroxypyrimidine-2,4(1H,3H)-dione: Similar structure but with a hydroxy group instead of a nitroso group.
Uniqueness
6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O4/c10-7-6(12-16)8(14)11-9(15)13(7)4-5-2-1-3-17-5/h1-3H,4,10H2,(H,11,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYLRJDYHDOADD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=C(C(=O)NC2=O)N=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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